N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide
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Overview
Description
“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “8-Chloro-11-oxo-10,11-dihydro-5H-dibenzo-1,4-diazepine”, are as follows: Molecular Formula: C13H9ClN2O, Molar Mass: 244.68, Density: 1.327±0.06 g/cm3 (Predicted), Melting Point: 233-236°C, Boiling Point: 334.4±41.0 °C (Predicted), Flashing Point: 156°C, Vapor Pressure: 0.000128mmHg at 25°C, Refractive Index: 1.629 .Scientific Research Applications
Serotonin Receptor Antagonists
Studies on 4-amino-5-chloro-2-ethoxybenzamides led to the discovery of potent serotonin-3 (5-HT3) receptor antagonists. The structure-activity relationship studies indicated that the incorporation of heteroaromatic rings, notably the 1H-indazole ring, substantially increases activity. The optimized compounds showed potent 5-HT3 receptor antagonistic activity, comparable to known drugs like ondansetron and granisetron (Harada et al., 1995).
Tubulin Polymerization Inhibitors
The dibenzo[b,f]oxepine scaffold is significant in medicinal chemistry, and its derivatives are found in various medicinally important plants. A novel synthesis method for methoxydibenzo[b,f]oxepines was developed, offering a pathway to new substituted dibenzo[b,f]oxepines. Docking simulations of these compounds at the colchicine binding site on tubulin suggest potential as tubulin polymerization inhibitors (Krawczyk et al., 2016).
Synthesis and Pharmacological Evaluation
Various dibenzo[b,f][1,4]oxazepine derivatives have been synthesized and evaluated for their pharmacological properties. For instance, phenylpyrazolodiazepin-7-ones, as conformationally rigid analogs of aminopyrazole amide scaffold, showed competitive antiproliferative activities against melanoma and hematopoietic cell lines. Some compounds exhibited potent activities and were identified as potent and selective Raf kinases inhibitors (Kim et al., 2011).
Mechanism of Action
Target of Action
The primary target of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system, influencing a variety of physiological functions such as mood, reward, and motor control .
Mode of Action
This compound: acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the interaction of dopamine, thereby modulating the downstream signaling pathways .
Biochemical Pathways
The action of This compound on the Dopamine D2 receptor affects several biochemical pathways. These include the regulation of cyclic AMP (cAMP) levels, activation of potassium channels, and inhibition of calcium channels . The modulation of these pathways can lead to changes in neuronal excitability and neurotransmission .
Pharmacokinetics
The pharmacokinetic properties of This compound Like many other drugs targeting g-protein coupled receptors, it is expected to have specific absorption, distribution, metabolism, and excretion (adme) properties that influence its bioavailability .
Result of Action
The molecular and cellular effects of This compound ’s action are primarily related to its inhibitory effect on the Dopamine D2 receptor. This can lead to changes in neuronal activity and neurotransmission, potentially alleviating symptoms of disorders such as Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. These may include the physiological environment, such as pH and temperature, as well as the presence of other molecules that can interact with the compound or its target .
properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4/c1-2-28-16-7-3-13(4-8-16)21(26)24-15-6-10-19-17(12-15)22(27)25-18-11-14(23)5-9-20(18)29-19/h3-12H,2H2,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOQGZVEKKKSHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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